molecular formula C10H18O B14509194 Dec-2-en-4-one CAS No. 63024-86-2

Dec-2-en-4-one

Cat. No.: B14509194
CAS No.: 63024-86-2
M. Wt: 154.25 g/mol
InChI Key: NNFCIYWJLLJEMN-UHFFFAOYSA-N
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Description

Dec-2-en-4-one is an organic compound with the molecular formula C10H18O It is a member of the enone family, characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Dec-2-en-4-one can be synthesized through various methods. One common approach involves the aldol condensation of octanal with acetone, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Dec-2-en-4-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert this compound to alcohols or alkanes.

    Substitution: The enone structure allows for nucleophilic addition reactions, where nucleophiles such as amines or thiols can add to the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve mild bases or acids to facilitate the addition reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted enones or alcohols, depending on the nucleophile used.

Scientific Research Applications

Dec-2-en-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: this compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which Dec-2-en-4-one exerts its effects involves interactions with various molecular targets. The enone structure allows it to act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This can lead to the modulation of enzyme activity and signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

  • Pent-4-en-2-one
  • Hex-3-en-2-one
  • Hept-4-en-2-one

Comparison: Dec-2-en-4-one is unique due to its longer carbon chain and specific positioning of the double bond and carbonyl group. This structural difference can influence its reactivity and the types of reactions it undergoes, making it distinct from other enones.

Properties

CAS No.

63024-86-2

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

dec-2-en-4-one

InChI

InChI=1S/C10H18O/c1-3-5-6-7-9-10(11)8-4-2/h4,8H,3,5-7,9H2,1-2H3

InChI Key

NNFCIYWJLLJEMN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)C=CC

Origin of Product

United States

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